4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole
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Overview
Description
This compound is a complex organic molecule with multiple functional groups . It contains aminocarbonyl, carbothioyl, carbonyl, chloro, fluoro, and methyl groups, all attached to an isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The isoxazole ring forms the core of the molecule, with various groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups .Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole, or its related derivatives, are primarily studied for their synthesis methods and structural properties. For instance:
Synthesis Techniques : A study discussed the synthesis of a closely related compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, through steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis route is noted for its practicality, high yield, and low cost (Su Wei-ke, 2008).
Structural Elucidation and Antimicrobial Activity : Another study reports the unexpected synthesis of a derivative compound and explores its structure elucidation alongside its antimicrobial activity against Listeria monocytogenes and Escherichia coli. The study highlights the unexpected ring closure and sulfonation processes involved in its synthesis (Kariuki et al., 2022).
Biological Activities and Pharmacological Applications
While avoiding specific information about drug use, dosage, and side effects, the compound and its derivatives have been the subject of research focusing on their potential biological activities:
Antimicrobial Properties : Several studies have synthesized derivatives and evaluated their antibacterial and antifungal activities. For instance, the microwave-assisted synthesis of novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles derived from a related compound showed promising in vitro antibacterial and antifungal activity (Dengale et al., 2019).
Potential Anticancer Activity : The synthesis and bioactivity studies of fluorine compounds containing an isoxazole moiety reported that some of these compounds exhibit moderate anticancer activity in vitro (Song et al., 2005).
Immunological Activity : Research on 4-imino derivatives of the 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide and related compounds has shown that the stimulatory or inhibitory effects on immune responses depend significantly on the origin and location of substituents (Ryng et al., 2001).
Chemical Characterization and Differentiation : A study on the chemical characterization of a research chemical and its differentiation from its regioisomer emphasized the importance of proper labeling and identification for further pharmacological exploration (McLaughlin et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(carbamoylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O3S/c1-5-8(11(20)17-13(23)18-12(16)21)10(19-22-5)9-6(14)3-2-4-7(9)15/h2-4H,1H3,(H4,16,17,18,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUFJLWRQVRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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